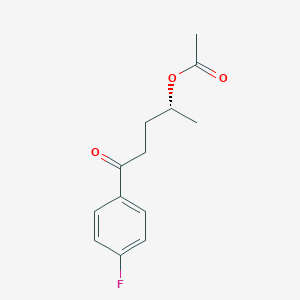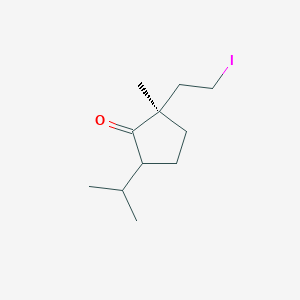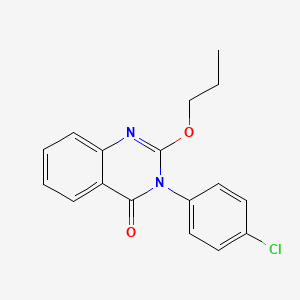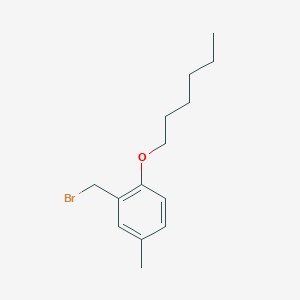
1-Pentanone, 4-(acetyloxy)-1-(4-fluorophenyl)-, (4R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentanone, 4-(acetyloxy)-1-(4-fluorophenyl)-, (4R)- is a chemical compound that belongs to the class of organic compounds known as ketones. It features a pentanone backbone with an acetyloxy group and a fluorophenyl group attached to it. The (4R)- designation indicates the specific stereochemistry of the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentanone, 4-(acetyloxy)-1-(4-fluorophenyl)-, (4R)- typically involves the following steps:
Formation of the Ketone Backbone: This can be achieved through various methods such as the oxidation of secondary alcohols or the Friedel-Crafts acylation of alkanes.
Introduction of the Acetyloxy Group: This step often involves the esterification of the hydroxyl group with acetic anhydride or acetyl chloride.
Attachment of the Fluorophenyl Group: This can be done through nucleophilic aromatic substitution or other coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, optimized for yield and cost-effectiveness. This might include the use of continuous flow reactors and other advanced chemical engineering techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-Pentanone, 4-(acetyloxy)-1-(4-fluorophenyl)-, (4R)- can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include hydroxide ions (OH-) and amines (NH2R).
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted ketones and esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Use in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-Pentanone, 4-(acetyloxy)-1-(4-fluorophenyl)-, (4R)- would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Pentanone, 4-(hydroxy)-1-(4-fluorophenyl)-: Similar structure but with a hydroxyl group instead of an acetyloxy group.
1-Pentanone, 4-(acetyloxy)-1-(4-chlorophenyl)-: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
1-Pentanone, 4-(acetyloxy)-1-(4-fluorophenyl)-, (4R)- is unique due to its specific combination of functional groups and stereochemistry, which can result in distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
820247-80-1 |
|---|---|
Molekularformel |
C13H15FO3 |
Molekulargewicht |
238.25 g/mol |
IUPAC-Name |
[(2R)-5-(4-fluorophenyl)-5-oxopentan-2-yl] acetate |
InChI |
InChI=1S/C13H15FO3/c1-9(17-10(2)15)3-8-13(16)11-4-6-12(14)7-5-11/h4-7,9H,3,8H2,1-2H3/t9-/m1/s1 |
InChI-Schlüssel |
BMKGXRQWYOVCKE-SECBINFHSA-N |
Isomerische SMILES |
C[C@H](CCC(=O)C1=CC=C(C=C1)F)OC(=O)C |
Kanonische SMILES |
CC(CCC(=O)C1=CC=C(C=C1)F)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[3-(3,4-Dichlorophenoxy)phenyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B12533839.png)
![2,2'-[Hexane-1,6-diylbis(oxy)]bis[5-(3-phenoxypropoxy)pentanoic acid]](/img/structure/B12533853.png)


![{2-[4-(2-Aminoethyl)phenyl]ethyl}silanetriol](/img/structure/B12533866.png)
![8-[(2R,3S)-3-heptyloxiran-2-yl]-1-methoxyocta-4,6-diyn-3-one](/img/structure/B12533869.png)

![Phosphine, [1,1'-binaphthalen]-2-ylbis[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B12533879.png)


![4-[(2-Cyclohexylethyl)amino]-2-nitrobenzonitrile](/img/structure/B12533892.png)

